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molecular formula C10H7F2N B3242669 6,7-Difluoro-2-methylquinoline CAS No. 152922-65-1

6,7-Difluoro-2-methylquinoline

Cat. No. B3242669
M. Wt: 179.17 g/mol
InChI Key: YWMOOBWNYVFLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270324

Procedure details

Crotonaldehyde (226.34 g, 3.23 mol) in 100 mL of 2-butanol was added dropwise to a refluxing solution of 3,4-difluoroaniline (417.27 g, 3.23 mol), p-chloranil (794.65 g, 3.23 mol) and HCl conc. (808 mL) in 5.4 L of 2-butanol. After 2 hours of heating 2.7 L of solvent was removed under vacuum at ca. 60° C. Then 2 L of toluene was added to the reaction mixture followed by removal of 2.5-3 L of solvent until a very pasty solid formed. THF (2 L) was added and the mixture heated 30 min. after which it was cooled to 0° C. The solid was collected and washed with THF until pure by tlc. The solid was then dissolved in aq. K2CO3 /EtOAc and the organic phase separated. The aqueous phase was extracted with EtOAc (2×) and the organic phases combined, dried over MgSO4 and the solvent removed. The product was crystallized in the minimum amount of EtOAc to give 328.08 g (57%) of the title compound.
Quantity
226.34 g
Type
reactant
Reaction Step One
Quantity
417.27 g
Type
reactant
Reaction Step One
Quantity
794.65 g
Type
reactant
Reaction Step One
Name
Quantity
808 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.4 L
Type
solvent
Reaction Step One
[Compound]
Name
solvent
Quantity
2.7 L
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[CH:1](=O)/[CH:2]=[CH:3]/[CH3:4].[F:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][C:13]=1[F:14])[NH2:10].C1(Cl)C(=O)C(Cl)=C(Cl)C(=O)C=1Cl.Cl>CC(O)CC.C1COCC1>[F:14][C:13]1[CH:12]=[C:11]2[C:9](=[CH:8][C:7]=1[F:6])[N:10]=[C:3]([CH3:4])[CH:2]=[CH:1]2

Inputs

Step One
Name
Quantity
226.34 g
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
417.27 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1F
Name
Quantity
794.65 g
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Name
Quantity
808 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CC)O
Name
Quantity
5.4 L
Type
solvent
Smiles
CC(CC)O
Step Two
Name
solvent
Quantity
2.7 L
Type
reactant
Smiles
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under vacuum at ca. 60° C
ADDITION
Type
ADDITION
Details
Then 2 L of toluene was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
followed by removal of 2.5-3 L of solvent until a very pasty solid
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated 30 min. after which it
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with THF until pure by tlc
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in aq. K2CO3 /EtOAc
CUSTOM
Type
CUSTOM
Details
the organic phase separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The product was crystallized in the minimum amount of EtOAc

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=CC(=NC2=CC1F)C
Measurements
Type Value Analysis
AMOUNT: MASS 328.08 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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